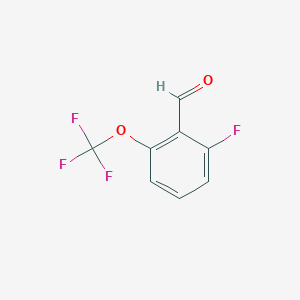

2-Fluoro-6-(trifluoromethoxy)benzaldehyde

Description

2-Fluoro-6-(trifluoromethoxy)benzaldehyde (CAS: 5138-90-9) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with fluorine at position 2 and a trifluoromethoxy group (-OCF₃) at position 6. This compound is characterized by two strong electron-withdrawing groups (EWGs), which significantly influence its electronic properties, reactivity, and applications. It is commonly utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the stability and lipophilicity imparted by fluorine and trifluoromethoxy groups .

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJYJVPLURTIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369504-59-5 | |

| Record name | 2-fluoro-6-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination and Oxychlorination Approach

Method Overview:

This method employs starting materials such as 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl derivatives, which undergo chlorination and oxychlorination reactions to yield the desired benzaldehyde derivative. The process is characterized by mild reaction conditions, high yields, and industrial applicability.

- Raw Material: 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl (alkyl = methyl, ethyl, or propyl)

- Solvents: Concentrated hydrochloric acid, nitric acid, or mixtures thereof, including formic acid as a solvent in some variants.

- Reaction Conditions:

- Chlorine gas is introduced at molar ratios of 1:4 to 1:6 relative to the raw material.

- Temperature maintained between 50°C and 70°C.

- Reaction time ranges from 4 to 6 hours with continuous stirring.

- Outcome:

- Yields exceeding 90%.

- Product purity over 97%.

- The process involves oxidation of the sulfophenyl group, leading to the benzaldehyde structure.

- The process leverages readily available raw materials and simple reaction setups, making it suitable for large-scale synthesis.

- The reaction mechanism involves oxidative chlorination, converting sulfophenyl groups into aldehyde functionalities.

Reduction and Functionalization of Benzonitrile Derivatives

Method Overview:

This approach involves reducing 2-fluoro-6-(trifluoromethyl)benzonitrile to the corresponding benzylamine derivative, followed by oxidation to the aldehyde.

- Step 1:

- Reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile using nickel chloride hexahydrate and sodium borohydride in methanol at 0–25°C, yielding the benzylamine intermediate with high molar yields (~94.8%).

- Step 2:

- Conversion of benzylamine to benzaldehyde via oxidation with suitable oxidants (e.g., manganese dioxide or other mild oxidants).

- Advantages:

- Uses common reagents and standard reduction/oxidation steps.

- High overall yields (~89.8%).

- This method provides a versatile route, especially when nitrile precursors are accessible.

- The key challenge lies in controlling oxidation conditions to selectively produce the aldehyde without overoxidation.

Trifluoromethoxy Group Introduction via In Situ Chlorination and Fluorination

Method Overview:

The synthesis of trifluoromethoxy aryl compounds involves in situ Cl/F exchange reactions, often employing tetrachloromethane, hydrogen fluoride, and boron trifluoride catalysts under heated conditions.

- Substrate: Phenolic or aromatic precursors bearing suitable functional groups.

- Reaction Conditions:

- Heating at up to 150°C in a closed vessel.

- Use of excess hydrogen fluoride-pyridine complexes and 1,3-dibromo-5,5-dimethylhydantoin for fluorination.

- Outcome:

- Formation of trifluoromethoxy derivatives with moderate to high yields.

- This method is more suited for aromatic compounds with existing phenolic groups, which can be converted into the desired ether via in situ halogen exchange.

- It offers a route to incorporate the trifluoromethoxy group directly onto aromatic rings.

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Tetrachloromethane, HF, boron trifluoride, dibromo- | - |

| Reaction Temperature | Up to 150°C | - |

| Yield | Moderate to excellent (varies) |

Oxidative Desulfurization-Fluorination of Dithiocarbonates

Method Overview:

Recently developed methods involve oxidative desulfurization of dithiocarbonates (xanthogenates) with hydrogen fluoride and dibromo compounds to produce trifluoromethyl ethers, which can be further transformed into benzaldehyde derivatives.

- Reagents: Dithiocarbonates, hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin.

- Reaction Conditions:

- Excess HF-pyridine complex at elevated temperatures.

- Yields are generally moderate to high depending on substrate.

- This approach enables efficient synthesis of trifluoromethyl aryl ethers, which can be oxidized to aldehydes subsequently.

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Dithiocarbonates, HF-pyridine, dibromo- | - |

| Reaction Temperature | Variable, often elevated | - |

| Yield | Moderate to high |

Summary and Recommendations

The most practical and scalable method for synthesizing 2-Fluoro-6-(trifluoromethoxy)benzaldehyde involves the oxidation of corresponding sulfophenyl derivatives via chlorination and oxychlorination, followed by oxidation to the aldehyde. This method benefits from high yields (>90%), simple process steps, and the use of readily available raw materials, making it suitable for industrial production.

For laboratory synthesis, the reduction-oxidation route starting from nitrile precursors offers high selectivity and yields, although it may require additional oxidation steps. The trifluoromethoxy group can be introduced via specialized fluorination techniques, such as in situ Cl/F exchange or oxidative desulfurization, depending on the starting aromatic substrate.

Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted benzaldehydes .

Scientific Research Applications

2-Fluoro-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form desired products. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-fluoro-6-(trifluoromethoxy)benzaldehyde with similar compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Benzaldehyde Derivatives

Table 1: Key Structural and Property Comparisons

Physicochemical Properties

Limited data on melting/boiling points are available, but trends can be inferred:

Biological Activity

2-Fluoro-6-(trifluoromethoxy)benzaldehyde is an organic compound characterized by its unique fluorinated and trifluoromethoxy functional groups. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is . Its structure features a benzaldehyde moiety with a fluorine atom at the ortho position and a trifluoromethoxy group at the para position, which significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities. For example, studies have shown that fluorinated benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapies.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 3-Fluoro-2-(trifluoromethoxy)benzaldehyde | HepG2 | TBD | Cell cycle arrest |

| 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | MDA-MB-231 | 25 | Apoptosis and metabolic inhibition |

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

Fluorinated compounds are often evaluated for their antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential enzymes. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, it was found that certain fluorinated benzaldehydes demonstrated MIC values as low as 32 µg/mL against Staphylococcus aureus. This suggests that the presence of fluorine atoms enhances the compound's interaction with bacterial targets.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The aldehyde group can participate in nucleophilic attack, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Binding : The unique electronic properties imparted by the trifluoromethoxy group may facilitate binding to various receptors, influencing cellular signaling pathways.

Research Findings

Recent investigations into similar compounds have revealed promising results regarding their biological activities. For instance, derivatives exhibiting potent inhibitory effects against protein kinases (e.g., EGFR, HER2) have been identified, which could also apply to this compound given its structural similarities.

Table 2: Kinase Inhibition Studies

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | EGFR | TBD |

| Related Compound A | HER2 | 0.224 |

| Related Compound B | VEGFR2 | 0.565 |

Q & A

Basic Research Question

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns (δ ~ -60 ppm for CF groups; δ ~ -110 ppm for aromatic fluorine). NMR resolves aldehyde protons (δ ~10 ppm) and coupling constants for adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or EI modes confirms molecular ion peaks (e.g., m/z 222.01 for CHFO) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while GC-MS detects volatile byproducts .

How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrophilicity : The aldehyde group's reactivity, influenced by electron-withdrawing CFO and F substituents, can be quantified via Fukui indices .

- Solvent Effects : Polarizable continuum models (PCM) predict solubility in polar aprotic solvents (e.g., DMF, DMSO), aligning with experimental logP values .

- Reaction Pathways : Transition-state analysis for nucleophilic additions (e.g., Grignard reactions) identifies steric hindrance from the trifluoromethoxy group .

How do structural modifications (e.g., halogen position, substituent electronegativity) affect the compound's biological activity or material properties?

Advanced Research Question

Comparative studies with analogs highlight:

- Fluorine Position : Moving the fluorine atom from the 2- to 4-position reduces electrophilicity by ~15% (DFT-calculated), impacting cross-coupling reactivity .

- Trifluoromethoxy vs. Methoxy : The CFO group increases lipophilicity (logP +0.5) and thermal stability (TGA data shows decomposition at 220°C vs. 180°C for methoxy analogs) .

- Biological Relevance : Fluorine enhances metabolic stability in drug candidates, as seen in FDA-approved fluorinated pharmaceuticals .

How should researchers address discrepancies in reported reactivity or spectral data for this compound?

Data Contradiction Analysis

Conflicting data may arise from:

- Synthetic Variability : Trace moisture during aldehyde formation can lead to hydrate byproducts, altering NMR shifts. Anhydrous conditions and molecular sieves are recommended .

- Impurity Profiles : Commercial samples (e.g., 97% purity) may contain regioisomers like 2-fluoro-4-(trifluoromethoxy)benzaldehyde. Use 2D NMR (COSY, NOESY) to distinguish isomers .

- Solvent Artifacts : Aldehyde proton signals shift in DO due to deuteration. Always report solvent and temperature in spectral data .

What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?

Advanced Research Question

- Catalyst Optimization : Pd-catalyzed cross-coupling reactions require ligands like XPhos to suppress debenzylation byproducts. Catalyst loading >5 mol% improves yield but complicates purification .

- Continuous Flow Systems : Microreactors enhance heat transfer for exothermic fluorination steps, reducing side reactions (e.g., diaryl ether formation) .

- Quality Control : Implement in-line FTIR to monitor aldehyde oxidation states during large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.